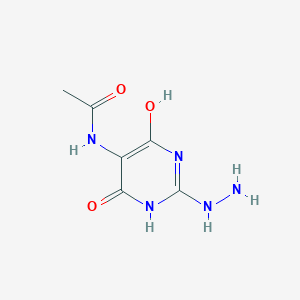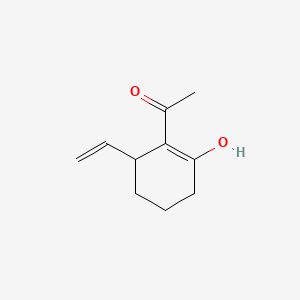
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- is a complex organic compound with significant potential in various scientific fields This compound features a pyrimidine ring, which is a common structure in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- typically involves the reaction of appropriate pyrimidine derivatives with hydrazine. One common method includes the condensation of 2-hydrazinyl-4,6-dihydroxy-5-oxo-pyrimidine with acetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters are crucial in industrial settings to ensure cost-effectiveness and efficiency .
化学反応の分析
Types of Reactions
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .
科学的研究の応用
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
作用機序
The mechanism of action of Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is particularly useful in cancer research. It may also interact with DNA, preventing replication and transcription processes. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
2-Hydrazinyl-4,6-dihydroxy-5-oxo-pyrimidine: Shares a similar pyrimidine structure but lacks the acetamide group.
N-(2-Hydroxyphenyl)acetamide: Contains an acetamide group but differs in the aromatic ring structure.
Uniqueness
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- is unique due to its combination of functional groups, which confer a high degree of reactivity and versatility. This makes it particularly valuable in synthetic chemistry and biomedical research .
特性
分子式 |
C6H9N5O3 |
|---|---|
分子量 |
199.17 g/mol |
IUPAC名 |
N-(2-hydrazinyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H9N5O3/c1-2(12)8-3-4(13)9-6(11-7)10-5(3)14/h7H2,1H3,(H,8,12)(H3,9,10,11,13,14) |
InChIキー |
HCXMTOQFCVULBI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(N=C(NC1=O)NN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)





![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)




